Lipophilicity Modulation Relative to Felbinac
The 3'-acetyl substitution in 4-biphenyl-3'-acetyl-acetic acid reduces the computed octanol–water partition coefficient (XLogP3) to 2.7, compared with a value of approximately 3.2 for the unsubstituted parent felbinac (4-biphenylylacetic acid, CAS 5728-52-9) [1]. This ~0.5 log unit decrease corresponds to a roughly threefold reduction in lipid-phase partitioning at equilibrium, which in biphenylacetic acid SAR has been correlated with reduced passive membrane permeation and altered tissue-distribution kinetics [2]. The direction of the shift is consistent with the introduction of the polar acetyl carbonyl group, which also increases the computed topological polar surface area (TPSA) from 37.3 Ų (felbinac) to 54.4 Ų (target compound) [1]. For procurement decisions, this means the compound is not functionally interchangeable with felbinac in permeability-sensitive assays; the acetylated scaffold systematically biases toward lower membrane flux.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 54.4 Ų |
| Comparator Or Baseline | Felbinac (4-biphenylylacetic acid, CAS 5728-52-9): XLogP3 = 3.2; TPSA = 37.3 Ų |
| Quantified Difference | ΔXLogP3 = –0.5; ΔTPSA = +17.1 Ų |
| Conditions | Computed values using standard fragment-based algorithms (XLogP3 method); not experimentally determined logP/logD |
Why This Matters
The ~0.5 log unit lipophilicity difference predicts measurably distinct passive permeability and tissue-partitioning behavior, making the acetylated compound the preferred choice when lower membrane flux is desired, while felbinac is inappropriate for such permeability-limited study designs.
- [1] Basechem.org. CAS 886363-14-0 – Computed Properties: XLogP = 2.7, TPSA = 54.4. Felbinac (CAS 5728-52-9) – XLogP = 3.2, TPSA = 37.3 from PubChem CID 3332. Cross-referenced with kuujia.com computed properties. View Source
- [2] Correlation between anti-inflammatory activity and peripheral drug concentration in rat after administration of biphenylylacetic acid derivatives. Journal of Pharmacobio-Dynamics (Pharmaceutical Society of Japan), 1979, 2(2), 67–73. View Source
